

Synthesis of 6-Amino-3,4-methylenedioxyacetophenone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone

Cat. No.: B160953

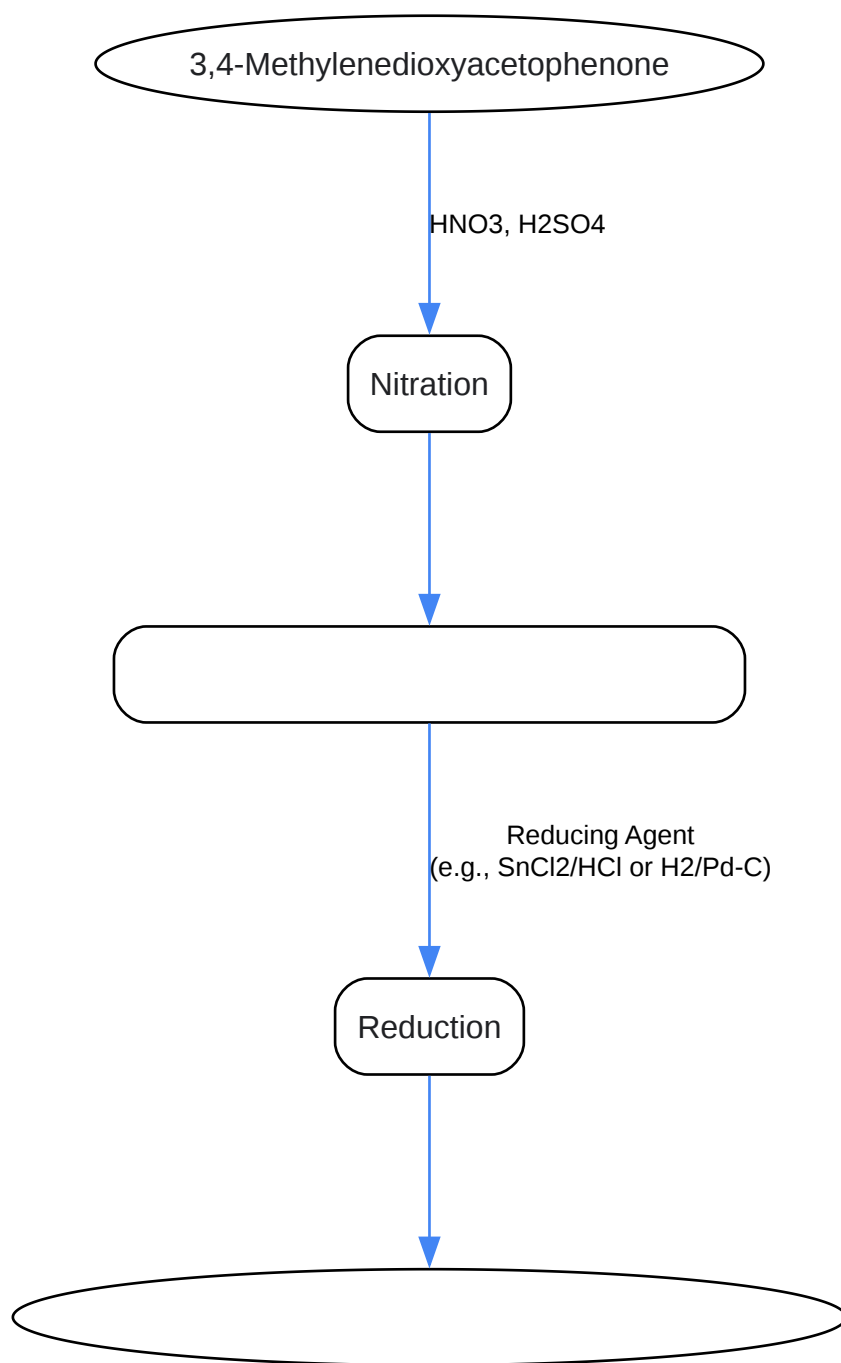
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This technical guide provides a comprehensive overview of the primary synthesis pathway for 6-Amino-3,4-methylenedioxyacetophenone, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the nitration of 3,4-methylenedioxyacetophenone, followed by the reduction of the resulting nitro-intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most common and efficient route to 6-Amino-3,4-methylenedioxyacetophenone is a two-step synthesis starting from 3,4-methylenedioxyacetophenone. The overall transformation is depicted below:



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